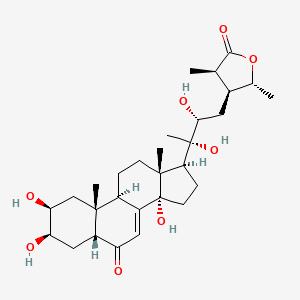
Silicic acid, magnesium zirconium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicic acid, magnesium zirconium salt is a compound that combines silicic acid with magnesium and zirconium. Silicic acid itself is a compound of silicon, oxygen, and hydrogen, and is regarded as the parent substance from which a large family of silicates, minerals, salts, and esters are derived . The addition of magnesium and zirconium to silicic acid forms a unique compound with distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of silicic acid, magnesium zirconium salt typically involves the reaction of silicic acid with magnesium and zirconium salts under controlled conditions. One common method is the sol-gel process, where silicic acid is mixed with magnesium and zirconium precursors in an aqueous solution. The mixture is then subjected to hydrothermal treatment to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of high-temperature processes. For example, quartz sand and sodium carbonate can be melted together at temperatures around 1300°C to produce sodium silicate, which can then be reacted with magnesium and zirconium salts to form the final product . This process is associated with the discharge of wastewater and the production of significant amounts of carbon dioxide .
化学反応の分析
Types of Reactions
Silicic acid, magnesium zirconium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its components are replaced by other elements or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state silicates, while reduction reactions may produce lower oxidation state silicates .
科学的研究の応用
Silicic acid, magnesium zirconium salt has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Studied for its potential role in biological systems, including its interactions with proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of ceramics, glass, and other materials due to its high thermal stability and mechanical strength
作用機序
The mechanism of action of silicic acid, magnesium zirconium salt involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and other biomolecules, potentially influencing cellular processes. In industrial applications, its high thermal stability and mechanical strength make it an effective component in various materials .
類似化合物との比較
Similar Compounds
Similar compounds to silicic acid, magnesium zirconium salt include:
- Sodium silicate
- Potassium silicate
- Calcium silicate
- Magnesium silicate
- Zirconium silicate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of magnesium and zirconium, which imparts distinct properties such as enhanced thermal stability and mechanical strength. This makes it particularly valuable in applications requiring high-performance materials .
特性
CAS番号 |
52110-05-1 |
|---|---|
分子式 |
MgO9Si3Zr |
分子量 |
343.78 g/mol |
IUPAC名 |
magnesium;dioxido(oxo)silane;zirconium(4+) |
InChI |
InChI=1S/Mg.3O3Si.Zr/c;3*1-4(2)3;/q+2;3*-2;+4 |
InChIキー |
IKRYMFPTYSUUKF-UHFFFAOYSA-N |
正規SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)
![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)




![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)



